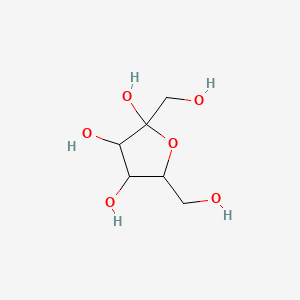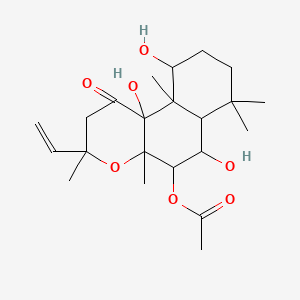
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol
描述
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol, also known as β-D-fructofuranose, is a monosaccharide with the molecular formula C6H12O6. It is a derivative of fructose and is commonly found in various fruits and honey. This compound is a key intermediate in the metabolism of carbohydrates and plays a significant role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol can be achieved through several methods. One common approach involves the acid-catalyzed hydrolysis of sucrose, which yields fructose and glucose. The fructose is then isolated and purified to obtain the desired compound. Another method involves the enzymatic conversion of glucose to fructose using glucose isomerase.
Industrial Production Methods
In industrial settings, this compound is typically produced through the enzymatic isomerization of glucose. This process involves the use of immobilized glucose isomerase enzymes, which convert glucose into fructose under controlled conditions. The resulting fructose is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: It can be reduced to form mannitol or sorbitol using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions to form various derivatives, such as esters and ethers.
Common Reagents and Conditions
Oxidation: Common reagents include sulfuric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Acid chlorides and alcohols are often used in the presence of a base.
Major Products Formed
Oxidation: 5-Hydroxymethylfurfural (HMF)
Reduction: Mannitol, Sorbitol
Substitution: Various esters and ethers
科学研究应用
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a key intermediate in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: It is used in the development of pharmaceuticals and as a sweetener in medical formulations.
Industry: It is employed in the production of food additives, sweeteners, and biofuels.
作用机制
The mechanism of action of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol involves its role as a substrate in enzymatic reactions. It is metabolized by enzymes such as fructokinase and aldolase, which convert it into intermediates that enter various metabolic pathways. These pathways include glycolysis and the pentose phosphate pathway, which are essential for energy production and biosynthesis.
相似化合物的比较
2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol can be compared with other similar compounds such as glucose, mannose, and galactose. While all these compounds are monosaccharides, this compound is unique due to its specific structure and role in fructose metabolism. Unlike glucose, which is primarily involved in glycolysis, this compound is a key intermediate in the fructose metabolic pathway.
List of Similar Compounds
- Glucose
- Mannose
- Galactose
属性
IUPAC Name |
2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-diol](/img/structure/B7824506.png)




![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)



![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
